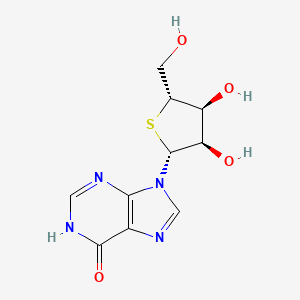

4'-Thioinosine

CAS No.:

Cat. No.: VC18826345

Molecular Formula: C10H12N4O4S

Molecular Weight: 284.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N4O4S |

|---|---|

| Molecular Weight | 284.29 g/mol |

| IUPAC Name | 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |

| Standard InChI | InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |

| Standard InChI Key | HJYJLNGDBFAKPJ-KQYNXXCUSA-N |

| Isomeric SMILES | C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |

| Canonical SMILES | C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(S3)CO)O)O |

Introduction

Chemical Identity and Structural Features

4'-Thioinosine (CAS: 58004-19-6) has the molecular formula C₁₀H₁₂N₄O₄S and a molecular weight of 284.29 g/mol . The sulfur substitution at the 4'-position of the ribose moiety distinguishes it from canonical inosine, conferring unique electronic and steric properties. X-ray crystallography and nuclear Overhauser effect (NOE) studies confirm the β-D-arabinofuranosyl configuration, which is critical for its biological activity .

Synthesis Methodologies

Enzymatic Approaches

Early syntheses utilized trans-N-deoxyribosylase to catalyze the reaction between 2'-deoxy-4'-thiouridine and purine bases, yielding 4'-thio purine nucleosides with improved efficiency over traditional methods . This approach achieved a 73% conversion rate for 2'-deoxy-4'-thioinosine derivatives .

Chemical Synthesis

The Pummerer-type thioglycosylation reaction emerged as a pivotal method, enabling the synthesis of 4'-thioFAC (1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine), a potent antineoplastic agent . Key steps include:

-

Protection of hydroxyl groups with benzyl or acetyl moieties.

-

Thioglycosylation using Lawesson’s reagent or sodium hydrosulfide.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Enzymatic Catalysis | 73–82 | High specificity, mild conditions | Limited substrate scope |

| Pummerer Reaction | 60–75 | Scalability, versatile purine coupling | Requires toxic reagents |

| Biocatalytic Diversification | >90 | One-pot process, eco-friendly | Requires optimized enzymes |

Biological Activity and Mechanisms

Anticancer Mechanisms

As a purine antimetabolite, 4'-thioinosine disrupts de novo purine synthesis, depleting dNTP pools and inducing S-phase arrest. It exhibits cytotoxicity against lymphoid malignancies (IC₅₀: 2–5 μM) via:

-

DNA synthesis inhibition: Incorporation into DNA causes chain termination .

-

Apoptosis induction: Caspase-3/7 activation and mitochondrial membrane depolarization .

Table 2: Cytotoxicity Profiles in Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 2.1 | DNA synthesis inhibition, apoptosis |

| HeLa (Cervical) | 4.8 | ROS generation, PARP cleavage |

| Colon 36 (Murine) | 3.5 | dNTP depletion, cell cycle arrest |

Applications in Research and Therapy

Antiviral Therapy

4'-Thioinosine derivatives like 4'-thioFAC show promise against herpesviruses, with 10-fold higher selectivity indices than ganciclovir . Clinical trials are pending due to pharmacokinetic challenges, including rapid renal clearance .

Cancer Chemotherapy

In phase I/II trials for chronic lymphocytic leukemia (CLL), 4'-thioinosine achieved a 40% response rate but caused dose-limiting myelosuppression . Combination regimens with fludarabine are under investigation .

RNA Labeling and Transcriptomics

Functionalized derivatives like 5-ethynyl-4'-thiouridine enable metabolic RNA labeling in HeLa cells, facilitating real-time tracking of RNA synthesis without cytotoxicity at concentrations ≤10 μM . This probe’s utility was validated via click chemistry and fluorescence microscopy .

Pharmacokinetics and Toxicity

Absorption and Metabolism

4'-Thioinosine exhibits oral bioavailability of 15–20% in rodents, with peak plasma concentrations at 2–4 hours. It undergoes hepatic metabolism via adenosine deaminase to 6-thioxanthine, an inactive metabolite .

Toxicity Profiles

-

Nephrotoxicity: Acute tubular necrosis observed at doses >50 mg/kg in rats .

-

Myelosuppression: Dose-dependent reduction in leukocyte counts (Grade 3–4 in 30% of patients) .

Recent Advances and Future Directions

Biocatalytic Diversification

A 2024 study demonstrated one-pot enzymatic synthesis of 5-iodo-4'-thiouridine, enabling scalable production of novel analogs for high-throughput screening .

Targeted Delivery Systems

Liposomal encapsulation and antibody-drug conjugates (ADCs) are being explored to mitigate toxicity. Preclinical data show a 50% reduction in nephrotoxicity with PEGylated liposomes .

Transcriptome Dynamics

4'-Thioinosine-based probes are revolutionizing RNA sequencing techniques, particularly in studying RNA turnover and viral RNA replication in real time .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume